Potency and Species-Selectivity Compared to BAY-1797 and 5-BDBD
BX430 inhibits human P2X4 (hP2X4) with an IC50 of 0.54 µM [1]. A direct comparison reveals BAY-1797 is more potent on hP2X4 (IC50 = 0.11-0.21 µM) but also inhibits rodent P2X4 isoforms, whereas BX430 is inactive on rat and mouse P2X4 at concentrations up to 10 µM [2]. 5-BDBD also shows species-dependent inhibition but with a higher reported IC50 of 0.75 µM for rat P2X4 [3]. This species-selectivity profile is a critical differentiator for researchers designing studies in specific animal models.
| Evidence Dimension | Inhibitory Potency and Species-Specificity |
|---|---|
| Target Compound Data | hP2X4 IC50: 0.54 µM; r/mP2X4: Inactive at 10 µM |
| Comparator Or Baseline | BAY-1797: hP2X4 IC50 = 0.11-0.21 µM, rP2X4 IC50 = 0.23 µM; 5-BDBD: rP2X4 IC50 = 0.75 µM |
| Quantified Difference | BX430 is ~2- to 4-fold less potent than BAY-1797 on hP2X4 but uniquely inactive on rodent P2X4, unlike BAY-1797. BX430 is ~1.4-fold more potent on hP2X4 than 5-BDBD is on rP2X4. |
| Conditions | Human, rat, mouse P2X4 receptors expressed in HEK293 or 1321N1 cells; patch-clamp electrophysiology and calcium influx assays. |
Why This Matters
For studies using rodent models of pain or inflammation, BX430's lack of activity on mouse and rat P2X4 prevents confounding off-target effects, making it a cleaner probe for humanized or zebrafish models, while BAY-1797 is more suitable for direct rodent studies.
- [1] Ase AR, Honson NS, Zaghdane H, Pfeifer TA, Séguéla P. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels. Mol Pharmacol. 2015 Apr;87(4):606-16. doi: 10.1124/mol.114.096222. Epub 2015 Jan 16. PMID: 25597706. View Source
- [2] Werner et al. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797). J Med Chem. 2019;62(24):11194-11217. doi: 10.1021/acs.jmedchem.9b01433. PMID: 31746599. View Source
- [3] Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor. (Abstract). ncbi.nlm.nih.gov. View Source
